p-Azophenyltrimethylammonium
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Overview
Description
P-azophenyltrimethylammonium is an azobenzene derivative carrying two para-trimethylammonium substituents. It derives from an azobenzene.
Scientific Research Applications
1. Immunological Studies
p-Azophenyltrimethylammonium has been studied for its immunological properties, particularly in the context of antibody-antigen interactions. Koshland, Englberger, and Gaddone (1965) investigated the resistance of anti-p-azophenyltrimethylammonium antibody to iodination, revealing its structural resilience and distinctness from antibodies like anti-p-azophenylarsonate (Koshland, Englberger, & Gaddone, 1965). Freedman and Painter (1971) further explored this area, focusing on the purification and characterization of anti-p-azophenyltrimethylammonium antibodies, which have unique isoelectric properties and binding affinities (Freedman & Painter, 1971).
2. Biochemical Probing
The compound's biochemical applications have been investigated, particularly in the context of photoactivatable probes. Dormán and Prestwich (1994) discussed the use of azophenol derivatives, including this compound, as probes in protein, nucleic acid, and lipid biochemistry, highlighting their chemical stability and specificity (Dormán & Prestwich, 1994).
3. Antibody Binding and Cation Effects
Grossberg, Chen, Rendina, and Pressman (1962) investigated the effects of inorganic cations on the binding of homologous hapten by antibody to this compound, highlighting the role of cation competition with the hapten for antibody binding sites (Grossberg, Chen, Rendina, & Pressman, 1962).
4. Antibody Preparation and Stability
Isakson, Honegger, and Kinsky (1979) described the preparation of stable erythrocyte target cells for detecting the antibody response to azophenyltrimethylammonium, showcasing its utility in immunological assays (Isakson, Honegger, & Kinsky, 1979).
5. Affinity Labeling of Antibodies
Fenton and Singer (1965) explored the affinity labeling of antibodies to the this compound hapten, providing insights into antibody active sites and their structural relationships (Fenton & Singer, 1965).
Properties
CAS No. |
21704-61-0 |
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Molecular Formula |
C18H26N4+2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
trimethyl-[4-[[4-(trimethylazaniumyl)phenyl]diazenyl]phenyl]azanium |
InChI |
InChI=1S/C18H26N4/c1-21(2,3)17-11-7-15(8-12-17)19-20-16-9-13-18(14-10-16)22(4,5)6/h7-14H,1-6H3/q+2 |
InChI Key |
KSOCVFUBQIXVDC-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](C)(C)C |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](C)(C)C |
Synonyms |
4-azobenzenetrimethylammonium 4-azobenzenetrimethylammonium bromide azoTAB p-azobenzenetrimethylammonium p-azophenyltrimethylammonium para-azbenzenetrimethylammonium |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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